molecular formula C5H9N3 B2839567 4-ethyl-3-methyl-4H-1,2,4-triazole CAS No. 59781-02-1

4-ethyl-3-methyl-4H-1,2,4-triazole

Cat. No.: B2839567
CAS No.: 59781-02-1
M. Wt: 111.148
InChI Key: RHYMIFQNKOJHON-UHFFFAOYSA-N
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Description

4-Ethyl-3-methyl-4H-1,2,4-triazole is a heterocyclic compound containing three nitrogen atoms and two carbon atoms in a five-membered ring structure. This compound is part of the 1,2,4-triazole family, known for its diverse chemical properties and significant applications in various fields, including pharmaceuticals, agriculture, and materials science.

Scientific Research Applications

4-Ethyl-3-methyl-4H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antifungal, antibacterial, and anticancer properties.

    Industry: Utilized as a corrosion inhibitor and in the development of advanced materials with specific properties.

Mechanism of Action

Target of Action

Triazole compounds, in general, have been found to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . They have been used in various fields, including medicine and agrochemistry .

Mode of Action

Triazole compounds are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties . They can interact with d-orbitals of any metal to provide a protective film .

Biochemical Pathways

Triazole compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Pharmacokinetics

The unique structure of triazole compounds facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Result of Action

Triazole compounds have shown promising neuroprotective and anti-inflammatory properties . They have also exhibited promising cytotoxic activity against various cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-ethyl-3-methyl-4H-1,2,4-triazole. For instance, the reaction of triazole compounds can be carried out using conventional heating, ultrasonication, or microwave irradiation . Additionally, triazole compounds have been used as corrosion inhibitors for mild steel in sulfuric acid solutions .

Safety and Hazards

The safety and hazards of “4-ethyl-3-methyl-4H-1,2,4-triazole” would depend on its specific structure and properties. As a reference, 4-Methyl-4H-1,2,4-triazole-3-thiol has hazard classifications of Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

The future directions for research on 1,2,4-triazole-containing compounds are likely to involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-3-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with methyl isothiocyanate, followed by cyclization under acidic conditions. Another approach involves the use of ethyl hydrazinecarboxylate and methyl isocyanate, followed by cyclization in the presence of a base.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds with various functional groups.

Comparison with Similar Compounds

  • 4-Methyl-4H-1,2,4-triazole-3-thiol
  • 3-Methyl-1H-1,2,4-triazole
  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Comparison: 4-Ethyl-3-methyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other triazoles, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

IUPAC Name

4-ethyl-3-methyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-3-8-4-6-7-5(8)2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYMIFQNKOJHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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